- Deep eutectic solvent-catalyzed Meyer-Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions, Chemical Communications (Cambridge, 2020, 56(96), 15165-15168

Cas no 932-66-1 (1-Acetyl-1-cyclohexene)

1-アセチル-1-シクロヘキセンは、有機合成において有用な中間体として知られる環状ケトン化合物です。化学式C8H12Oで表され、シクロヘキセン環にアセチル基が結合した構造を持ちます。この化合物の特徴は、反応性の高いα,β-不飽和ケトンとしての性質にあり、Michael付加反応やDiels-Alder反応など、さまざまな付加反応に利用可能です。特に医薬品中間体や香料合成におけるビルディングブロックとしての応用が注目されています。高い純度で提供可能なため、実験の再現性が要求される研究用途に適しています。

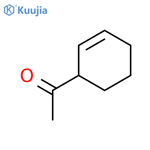

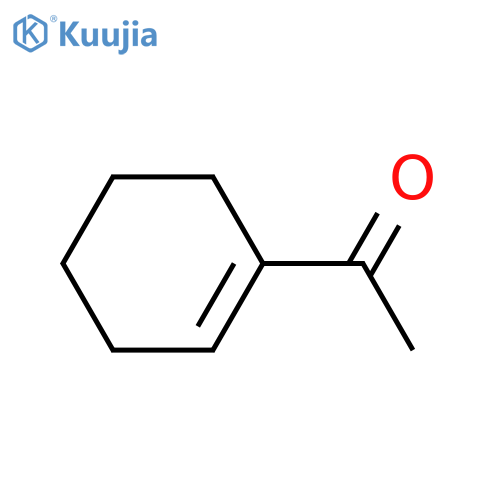

1-Acetyl-1-cyclohexene structure

商品名:1-Acetyl-1-cyclohexene

1-Acetyl-1-cyclohexene 化学的及び物理的性質

名前と識別子

-

- 1-(Cyclohex-1-en-1-yl)ethanone

- 1-(1-CYCLOHEXEN-1-YL)ETHANONE

- 1-ACETYL-1-CYCLOHEXENE

- Ethanone,1-(1-cyclohexen-1-yl)-

- 1-Acetylcyclohexene

- 1-cyclohex-1-enyl-ethanone

- 1-(1-Cyclohexen-1-yl)ethanone (ACI)

- Ketone, 1-cyclohexen-1-yl methyl (7CI, 8CI)

- 1-(Cyclohex-1-en-1-yl)ethan-1-one

- 1-Cyclohexen-1-yl methyl ketone

- 1-Cyclohexen-1-ylethanone

- 1-Cyclohexenyl methyl ketone

- Methyl 1-cyclohexenyl ketone

- NSC 12216

- 1-Acetyl-1-cyclohexene

-

- インチ: 1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3

- InChIKey: LTYLUDGDHUEBGX-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1CCCCC=1

計算された属性

- せいみつぶんしりょう: 124.08900

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- 互変異性体の数: 5

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.966 g/mL at 25 °C(lit.)

- ゆうかいてん: 73 °C

- ふってん: 201-202 °C(lit.)

- フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >

- 屈折率: n20/D 1.49(lit.)

- PSA: 17.07000

- LogP: 2.07580

- ようかいせい: エタノールやエーテルに可溶である。

1-Acetyl-1-cyclohexene セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

1-Acetyl-1-cyclohexene 税関データ

- 税関コード:2914299000

- 税関データ:

中国税関番号:

2914299000概要:

291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

1-Acetyl-1-cyclohexene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225718-25g |

1-(Cyclohex-1-en-1-yl)ethanone |

932-66-1 | 97% | 25g |

¥2071.00 | 2024-04-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A14405-25G |

1-Acetyl-1-cyclohexene |

932-66-1 | 97% | 25G |

¥1336.13 | 2022-02-24 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A14405-5G |

1-Acetyl-1-cyclohexene |

932-66-1 | 97% | 5G |

¥531.79 | 2022-02-24 | |

| Enamine | EN300-108706-0.25g |

1-(cyclohex-1-en-1-yl)ethan-1-one |

932-66-1 | 95% | 0.25g |

$19.0 | 2023-10-27 | |

| Enamine | EN300-108706-0.5g |

1-(cyclohex-1-en-1-yl)ethan-1-one |

932-66-1 | 95% | 0.5g |

$29.0 | 2023-10-27 | |

| TRC | A298595-5g |

1-Acetyl-1-cyclohexene |

932-66-1 | 5g |

$ 250.00 | 2022-06-08 | ||

| Enamine | EN300-108706-25g |

1-(cyclohex-1-en-1-yl)ethan-1-one |

932-66-1 | 95% | 25g |

$301.0 | 2023-10-27 | |

| Aaron | AR003EL6-5g |

1-Acetyl-1-cyclohexene |

932-66-1 | 95% | 5g |

$43.00 | 2025-01-22 | |

| 1PlusChem | 1P003ECU-1g |

1-ACETYL-1-CYCLOHEXENE |

932-66-1 | 95% | 1g |

$26.00 | 2024-04-20 | |

| Ambeed | A503890-1g |

1-(Cyclohex-1-en-1-yl)ethanone |

932-66-1 | 95% | 1g |

$32.0 | 2024-04-16 |

1-Acetyl-1-cyclohexene 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Catalysts: 1,4-Benzenedimethanol, polymer with naphthalene (sulfonated) Solvents: Water ; 8 h, 120 °C

リファレンス

- Hydration of aromatic terminal alkynes catalyzed by sulfonated condensed polynuclear aromatic (S-COPNA) resin in water, Tetrahedron Letters, 2017, 58(10), 955-958

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Catalysts: Silver triflate , [Bis(1,1-dimethylethyl)[5-methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1… Solvents: Methanol , Water ; 20 h, 80 °C

リファレンス

- Ligand Effects in the Gold Catalyzed Hydration of Alkynes, Advanced Synthesis & Catalysis, 2016, 358(9), 1478-1481

合成方法 5

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether

リファレンス

- Synthetic uses of tosylmethyl isocyanide (TosMIC), Organic Reactions (Hoboken, 2001, 57,

合成方法 9

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Catalysts: Aurate(2-), [1,3-bis[2,6-bis(1-methylethyl)-4-sulfophenyl]-1,3-dihydro-2H-imidaz… Solvents: Methanol , Water ; 2 h, 100 °C

リファレンス

- A structure/catalytic activity study of gold(I)-NHC complexes, as well as their recyclability and reusability, in the hydration of alkynes in aqueous medium, Catalysis Science & Technology, 2016, 6(6), 1921-1929

合成方法 12

はんのうじょうけん

1.1 Reagents: Alumina

リファレンス

- Aluminum oxide catalyzed isomerization of acylated cycloalkenes, Tetrahedron Letters, 1981, 22(35), 3351-4

合成方法 13

はんのうじょうけん

1.1 Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver , [[2′-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP][1,1′-biphenyl]-3-yl]-1-pyrr… Solvents: Methanol , Water ; 8 h, 25 °C

リファレンス

- Au(I) complexes as the efficient catalyst for hydration of alkynes at room temperature, Gaodeng Xuexiao Huaxue Xuebao, 2015, 36(12), 2461-2467

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform ; 5 h, rt

1.2 Solvents: Methanol ; 0.5 h, rt

1.2 Solvents: Methanol ; 0.5 h, rt

リファレンス

- An investigation of the behavior of α,β-unsaturated sulfoxides in the presence of trimethylsilyl iodide, Tetrahedron, 2002, 58(51), 10145-10150

合成方法 16

合成方法 17

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Catalysts: Rhenium(1+), tricarbonyl[O,O-diphenyl N-[[(diphenylphosphino-κP)methyl]diphenylp… Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 1.5 h, 130 °C

リファレンス

- Novel rhenium(I) catalysts for the isomerization of propargylic alcohols into α,β-unsaturated carbonyl compounds: an unprecedented recyclable catalytic system in ionic liquids, Chemical Communications (Cambridge, 2011, 47(22), 6470-6472

合成方法 20

はんのうじょうけん

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ; 2 h, 50 °C

1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ; 1 h, 50 °C

1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ; 1 h, 50 °C

リファレンス

- "Release and catch" effect of perfluoroalkylsulfonylimide-functionalized imidazole/pyridine on Bronsted acids in organic systems, ChemCatChem, 2016, 8(21), 3394-3401

1-Acetyl-1-cyclohexene Raw materials

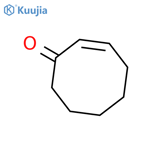

- cyclooct-2-en-1-one

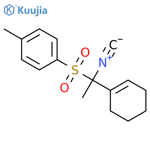

- 1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene

- (1S,2R,4R)-1-[[(R)-[1-(1-Cyclohexen-1-yl)ethenyl]sulfinyl]methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

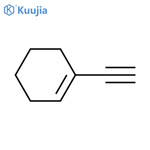

- 1-ETHYNYLCYCLOHEXENE

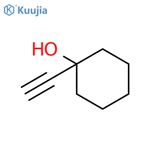

- 1-ethynylcyclohexan-1-ol

- 1-(Cyclohex-2-enyl)ethanone

1-Acetyl-1-cyclohexene Preparation Products

1-Acetyl-1-cyclohexene 関連文献

-

Yuancheng Li,TaeBum Lee,Kushan Weerasiri,Tanyu Wang,Emily E. Buss,Michael L. McKee,Anne E. V. Gorden Dalton Trans. 2014 43 13578

-

2. Reactions of nitric oxide and nitrogen dioxide with functionalised alkenes and dienes??Jonathan S. B. Park,John C. Walton J. Chem. Soc. Perkin Trans. 2 1997 2579

-

Jieyu Wu,Rongfa Guan,Haizhi Huang,Zhenfeng Liu,Haitao Shen,Qile Xia Food Funct. 2019 10 625

-

Atanu Modak,Anirban Mondal,Rahul Watile,Semanti Mukherjee,Debabrata Maiti Chem. Commun. 2016 52 13916

-

Muftah Darwish,Martin Wills Catal. Sci. Technol. 2012 2 243

932-66-1 (1-Acetyl-1-cyclohexene) 関連製品

- 1193-18-6(Seudenone)

- 1121-18-2(2-Methylcyclohex-2-en-1-one)

- 1120-73-6(2-Methyl-2-cyclopentenone)

- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)

- 95-41-0(dihydroisojasmone)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:932-66-1)1-Acetyl-1-cyclohexene

清らかである:99%

はかる:25g

価格 ($):299.0